Methyl 2-[4-(bromomethyl)phenyl]benzoate
Description
Significance as a Versatile Building Block in Complex Chemical Synthesis
The role of Methyl 2-[4-(bromomethyl)phenyl]benzoate as a versatile building block is central to its importance in organic chemistry. cymitquimica.comcalpaclab.combldpharm.com A building block in this context is a molecule that can be readily incorporated into a larger, more complex structure through a series of chemical reactions. This compound is particularly useful because it contains distinct reactive sites that can be addressed in a controlled manner.
Its primary application lies in its use as an intermediate in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals. For instance, it is a key intermediate in the synthesis of Telmisartan, a widely used angiotensin II receptor blocker. The biphenyl (B1667301) scaffold provided by the molecule is a common structural motif in many biologically active compounds. Research has highlighted its utility in the preparation and alkylation of other chemical structures, such as imidazoles, demonstrating its role in constructing heterocyclic systems. chemicalbook.comchemicalbook.com
The synthesis of this compound itself is typically achieved from Methyl 4'-methylbiphenyl-2-carboxylate. A common method involves a bromination reaction using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). chemicalbook.com This specific synthesis highlights the deliberate installation of the reactive bromomethyl group, preparing the molecule for its role as a synthetic intermediate. chemicalbook.com
Overview of Key Functional Groups and Their Research Implications
The synthetic versatility of this compound is a direct result of its constituent functional groups: the bromomethyl group, the methyl ester, and the biphenyl core.
Bromomethyl Group (-CH₂Br): This is the most reactive site on the molecule for many synthetic applications. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic. This allows the bromomethyl group to function as an effective alkylating agent, readily reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its use in attaching the biphenyl scaffold to other molecules.
Methyl Ester Group (-COOCH₃): The methyl ester is a carboxyl group derivative. fiveable.me While less reactive than the bromomethyl group, it offers another site for chemical modification. It can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in a range of other reactions, such as amide bond formation. The presence of the ester allows for a different set of chemical transformations, adding to the compound's versatility. stackexchange.com
Biphenyl Core: The biphenyl structure consists of two connected benzene (B151609) rings. This aromatic framework provides a rigid and sterically defined scaffold. In medicinal chemistry, such structures are often used to orient other functional groups in a specific three-dimensional arrangement to interact with biological targets. The substitution pattern—with the reactive groups on different rings—is a key feature that researchers exploit in designing complex molecules.
Academic Relevance and Contemporary Research Landscape
This compound continues to be relevant in the academic and industrial research landscape, primarily as a specialized organic intermediate. calpaclab.combldpharm.comfishersci.com Its demand is driven by its role in the synthesis of high-value compounds, particularly in the pharmaceutical sector.
Contemporary research often focuses on developing more efficient and sustainable synthetic routes to this and related biphenyl intermediates. Its application extends into material science, where bifunctional molecules are used to create new polymers or functional materials with specific properties. The compound is frequently cited in chemical literature and supplier catalogs as a key starting material for custom synthesis projects and in the development of new bioactive agents. chemicalbook.comtcichemicals.com Academic studies may explore its use in novel synthetic methodologies or as a key component in the total synthesis of natural products or designed molecules with specific functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGTMRDXKUUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921490 | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-38-2 | |
| Record name | Methyl 4′-(bromomethyl)biphenyl-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(4-(bromomethyl)phenyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4'-(bromomethyl)biphenyl-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyl 2 4 Bromomethyl Phenyl Benzoate
Established Synthetic Routes to Methyl 2-[4-(bromomethyl)phenyl]benzoate
The synthesis of this compound is primarily achieved through two well-established routes: the esterification of its corresponding carboxylic acid and the regioselective bromination of its methyl-substituted precursor.
Esterification of 2-[4-(bromomethyl)phenyl]benzoic Acid with Methanol (B129727) under Acid Catalysis
One direct method for the synthesis of this compound is the Fischer esterification of 2-[4-(bromomethyl)phenyl]benzoic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. A subsequent nucleophilic attack by methanol leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to yield the final ester product, this compound, and regenerate the acid catalyst. youtube.comyoutube.com While this method is a fundamental and straightforward approach in organic synthesis, its application to this specific substrate requires careful control of reaction conditions to prevent potential side reactions involving the reactive benzylic bromide group.
Regioselective Benzylic Bromination of Methyl 2-[4-(methyl)phenyl]benzoate
A more common and widely documented route to this compound is the regioselective bromination of the benzylic methyl group of its precursor, Methyl 2-[4-(methyl)phenyl]benzoate. chemicalbook.com This transformation, known as the Wohl-Ziegler reaction, is a free-radical halogenation that selectively targets the hydrogen atoms on the carbon adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical. organic-chemistry.orgmychemblog.comlibretexts.org
The Wohl-Ziegler bromination is typically carried out using N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like n-hexane or carbon tetrachloride. chemicalbook.commychemblog.com NBS is favored over molecular bromine (Br₂) as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize competitive electrophilic addition to the aromatic rings. masterorganicchemistry.comchadsprep.com The reaction is initiated by a radical initiator, most commonly 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation. mychemblog.com The initiator decomposes to form free radicals, which then abstract a hydrogen atom from the benzylic methyl group of Methyl 2-[4-(methyl)phenyl]benzoate. The resulting resonance-stabilized benzylic radical then reacts with a bromine molecule (generated in situ from NBS) to form the desired product and a bromine radical, which continues the radical chain reaction. mychemblog.comyoutube.com
A specific example of this synthesis involves adding 45.3g of methyl 4'-methyl-2-biphenylcarboxylate to 275g of n-hexane, followed by the addition of 36.3g of NBS and 1.64g of AIBN. chemicalbook.com The mixture is heated, and 30% hydrogen peroxide is added dropwise. chemicalbook.com After refluxing, the reaction yields this compound as a white solid with a molar yield of 96.2% and a purity of 99.54% as determined by HPLC. chemicalbook.com
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Methyl 2-[4-(methyl)phenyl]benzoate | NBS, AIBN, H₂O₂ (30%) | n-Hexane | Reflux | 2.5 hours | 96.2% | 99.54% |
A primary challenge in benzylic bromination is achieving high regioselectivity and avoiding over-bromination, which leads to the formation of the dibrominated byproduct, Methyl 2-[4-(dibromomethyl)phenyl]benzoate. tandfonline.comscientificupdate.com The reaction conditions must be carefully optimized to favor the formation of the monobrominated product. Strategies to enhance selectivity include the precise control of the stoichiometry of NBS and the careful selection of the radical initiator and reaction temperature.
Microwave-assisted synthesis has emerged as a powerful technique to address some of these challenges. rsc.orgresearchgate.net Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner product profiles compared to conventional heating methods. tandfonline.comrsc.org This is attributed to the rapid and uniform heating of the reaction mixture, which can enhance the rate of the desired reaction while minimizing the time for side reactions to occur. rsc.orgtandfonline.com For instance, microwave-assisted benzyl (B1604629) brominations have been shown to be superior to classic carbon tetrachloride procedures in both reaction time and isolated yield. rsc.orgresearchgate.net The optimization of initiator concentration and the choice of solvent are also critical factors in controlling the regioselectivity of the bromination. rsc.org
Advanced Synthetic Strategies for Functionalized Biphenyl (B1667301) Precursors
The synthesis of the key precursor, Methyl 2-[4-(methyl)phenyl]benzoate, relies on the construction of the biphenyl scaffold. Modern synthetic organic chemistry offers a variety of powerful methods for this purpose, with metal-catalyzed cross-coupling reactions being the most prominent.
Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Scaffold Construction
The formation of the carbon-carbon bond linking the two phenyl rings in the biphenyl core of Methyl 2-[4-(methyl)phenyl]benzoate is efficiently achieved through transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions have become indispensable tools for the synthesis of biaryl compounds due to their high efficiency, functional group tolerance, and broad applicability. rsc.org
Prominent examples of such reactions include the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgrsc.orgresearchgate.net For the synthesis of the precursor, this could involve coupling methyl 2-bromobenzoate (B1222928) with 4-methylphenylboronic acid. Other notable methods include the Negishi coupling (using an organozinc reagent), the Stille coupling (using an organotin reagent), and the Ullmann coupling (typically a copper-catalyzed reaction of two aryl halides). researchgate.netrsc.orgrsc.org These methods provide versatile and efficient pathways to construct the substituted biphenyl skeleton required for the subsequent benzylic bromination to yield the final target compound. google.com
| Reaction Name | Key Reactants | Typical Catalyst | Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium Complex | Mild conditions, commercially available reagents, low toxicity of boron byproducts |
| Negishi Coupling | Aryl Halide, Arylzinc Reagent | Palladium or Nickel Complex | High reactivity and functional group tolerance |
| Stille Coupling | Aryl Halide, Arylstannane | Palladium Complex | Tolerant of a wide range of functional groups |
| Ullmann Coupling | Aryl Halides | Copper | Useful for symmetrical biphenyls |
Friedel-Crafts Reactions for Biphenyl Functionalization
The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. nih.gov While typically used for alkylation and acylation, variations can be applied to functionalize a pre-formed biphenyl system. nih.govethz.ch For instance, a Friedel-Crafts acylation of biphenyl with a suitable acyl chloride, followed by further transformations, could theoretically lead to the desired structure. However, this route is often plagued by issues of regioselectivity, as substitution can occur at multiple positions on either phenyl ring, leading to a mixture of isomers that are difficult to separate. nih.gov Therefore, it is generally not the preferred method for synthesizing a specifically substituted biphenyl like this compound.
Multi-Step Approaches via Halomethylation of Biphenyls
A more direct and widely employed strategy involves the synthesis of the biphenyl core first, followed by a selective benzylic halogenation step. This approach offers better control over the final product's structure.
A common route starts with methyl 4'-methyl-2-biphenylcarboxylate, which is the direct precursor. chemicalbook.com This precursor can be synthesized using one of the cross-coupling methods described previously (e.g., Suzuki coupling of methyl 2-bromobenzoate and 4-methylphenylboronic acid). The crucial final step is the selective bromination of the methyl group on the C4' position. This is typically achieved through a free-radical halogenation reaction.
A well-documented procedure involves reacting methyl 4'-methyl-2-biphenylcarboxylate with N-Bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN). chemicalbook.comguidechem.com The reaction is performed in a non-polar solvent like n-hexane or carbon tetrachloride. chemicalbook.comguidechem.com This method selectively brominates the benzylic position, leaving other parts of the molecule intact, to afford this compound in high yield and purity. chemicalbook.com One reported synthesis achieved a molar yield of 96.2% with a purity of 99.54% as determined by HPLC. chemicalbook.com
Table 2: Example of Halomethylation Synthesis Conditions chemicalbook.com
| Reactant | Moles | Reagent 1 | Moles | Reagent 2 | Moles | Solvent | Temperature | Yield |
|---|
Research-Scale Purification and Analytical Characterization Methodologies
Following synthesis, the crude this compound must be purified and its identity and purity confirmed through various analytical techniques.
The primary method for purification on a research scale is column chromatography over silica (B1680970) gel. guidechem.com The crude product is dissolved in a minimal amount of a suitable solvent and applied to a column packed with silica. A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. The components of the mixture separate based on their differing affinities for the silica stationary phase and the mobile phase, allowing for the isolation of the pure product.
The identity and purity of the final compound are confirmed using a combination of spectroscopic and chromatographic methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and for monitoring the progress of the synthesis reaction. chemicalbook.com It can effectively separate the desired product from any remaining starting materials, by-products, or impurities, with purity levels often reported as a percentage based on peak area (e.g., 99.54%). chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's structure.
Gas Chromatography (GC): Purity can also be assessed by gas chromatography, with some suppliers specifying a purity of greater than 98.0% by this method. tcichemicals.com
Melting Point: As a crystalline solid, this compound has a characteristic melting point range, which serves as a useful indicator of purity. Reported melting points are in the range of 52.0 to 57.0 °C. tcichemicals.comchemicalbook.com
Table 3: Physical and Analytical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃BrO₂ |
| Molecular Weight | 305.17 g/mol |
| Appearance | White to light yellow solid/powder |
| Melting Point | 52.0 - 57.0 °C tcichemicals.comchemicalbook.com |
| Purity (GC) | >98.0% tcichemicals.com |
| Purity (HPLC) | 99.54% (example from synthesis) chemicalbook.com |
| MDL Number | MFCD06200816 chemicalbook.com |
Recrystallization Techniques
Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing crystals to reform as the solution cools. This method effectively removes impurities that are either more soluble or less soluble than the desired compound in the chosen solvent.
For compounds structurally similar to this compound, polar organic solvents are often employed. Methanol has been successfully used for the recrystallization of related benzoate (B1203000) derivatives, suggesting its potential applicability. rsc.org The general process involves dissolving the crude solid in a minimal amount of hot solvent to create a saturated solution. After a hot filtration step to remove any insoluble impurities, the filtrate is allowed to cool slowly, promoting the formation of pure crystals. The purified product is then isolated by filtration. In some synthetic preparations involving related compounds, n-hexane has been used as a rinsing solvent during the filtration step to wash away residual impurities.
Table 1: Solvents Used in the Purification of Benzoate Compounds
| Technique | Solvent | Compound Class | Purpose |
| Recrystallization | Methanol | Substituted Benzoates | Primary Purification |
| Crystal Washing | n-Hexane | Biphenyl Carboxylates | Removal of Soluble Impurities |
Spectroscopic Validation (e.g., NMR, IR)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms within the molecule. Commercial suppliers of this compound confirm the structure using NMR analysis. tcichemicals.comtcichemicals.com The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, a characteristic singlet for the benzylic methylene (B1212753) protons (-CH₂Br), and a singlet for the methyl ester protons (-OCH₃). The integration of these signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum provides information on the carbon skeleton. The presence of a signal for the carbonyl carbon of the ester group and distinct signals for the aromatic and aliphatic carbons further validates the structure. Spectral data for this compound are cataloged in databases such as the Spectral Database for Organic Compounds (SDBS). tcichemicals.comtcichemicals.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other characteristic bands would include C-H stretches for the aromatic and methyl groups, C=C stretches from the aromatic rings, and C-O stretches associated with the ester linkage. The presence of the C-Br bond can also be identified by its characteristic absorption in the fingerprint region of the spectrum.
Table 2: Expected Spectroscopic Data for this compound
| Analysis Type | Functional Group | Expected Chemical Shift / Frequency Range |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.0 ppm |
| Methylene Protons (-CH₂Br) | δ ~4.5 ppm | |
| Methyl Ester Protons (-OCH₃) | δ ~3.9 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165 - 170 ppm |
| Aromatic Carbons (Ar-C) | δ 120 - 145 ppm | |
| Methylene Carbon (-CH₂Br) | δ ~33 ppm | |
| Methyl Ester Carbon (-OCH₃) | δ ~52 ppm | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | 1710 - 1730 cm⁻¹ |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |
| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | |
| C-O Stretch (Ester) | 1100 - 1300 cm⁻¹ |
Chromatographic Purity Assessment (e.g., GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for this purpose due to their high resolution and sensitivity.
Gas Chromatography (GC): GC is frequently used by chemical suppliers to determine the purity of the final product. The compound is vaporized and passed through a capillary column, separating it from any volatile impurities. Commercial grades of this compound typically specify a purity of greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and is also used for in-process control during synthesis. In documented synthetic routes, HPLC has been utilized to monitor the progress of the reaction to ensure the starting material is consumed before workup. The final product purity can be quantified with high accuracy; for instance, a purity of 99.54% has been reported for this compound when analyzed by HPLC. This technique is particularly useful for separating the target compound from non-volatile impurities or byproducts.
Table 3: Chromatographic Purity Analysis of this compound
| Method | Purpose | Reported Purity |
| Gas Chromatography (GC) | Final Product Quality Control | >98.0% |
| High-Performance Liquid Chromatography (HPLC) | In-process Monitoring & Final Purity | 99.54% |
Chemical Reactivity and Transformation Pathways of Methyl 2 4 Bromomethyl Phenyl Benzoate
Reactivity of the Benzylic Bromide Moiety
The key to the utility of Methyl 2-[4-(bromomethyl)phenyl]benzoate in synthesis is the C-Br bond at the benzylic position. This carbon is adjacent to an aromatic ring, which significantly influences its reactivity. The bond is polarized, rendering the benzylic carbon electrophilic and a prime target for nucleophiles. Furthermore, the stability of the potential benzylic carbocation and radical intermediates plays a crucial role in dictating the reaction pathways it can undergo. khanacademy.orgchemistrysteps.com
Nucleophilic substitution is the most common reaction pathway for this compound. In these reactions, a nucleophile replaces the bromide ion. This transformation can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway.
The structure of this compound, being a primary benzylic halide, allows for either mechanism depending on the reaction conditions. The primary nature of the carbon bearing the bromine atom suggests that the SN2 pathway is favored due to minimal steric hindrance, allowing for backside attack by the nucleophile. khanacademy.org This concerted mechanism involves a single transition state where the nucleophile forms a bond to the carbon as the bromide leaving group departs.
Conversely, the benzylic position can stabilize a positive charge through resonance with the adjacent phenyl ring. This stabilization of the carbocation intermediate makes the SN1 pathway also viable, particularly with weak nucleophiles and in polar, protic solvents that can solvate both the leaving group and the carbocation.
This compound readily reacts with a variety of nitrogen-containing nucleophiles to form new carbon-nitrogen bonds. These alkylation reactions are fundamental in the synthesis of many pharmaceutical and heterocyclic compounds.
Amines : Primary and secondary amines can act as effective nucleophiles, attacking the electrophilic benzylic carbon to displace the bromide and form the corresponding secondary or tertiary amines, respectively. The reaction typically proceeds under basic conditions to neutralize the HBr byproduct.
Imidazoles : The compound is known to be a useful reagent for the alkylation of imidazoles. chemicalbook.com The reaction involves the nucleophilic attack by one of the nitrogen atoms of the imidazole (B134444) ring on the benzylic carbon. Such reactions are often carried out in polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF), sometimes with the addition of a non-nucleophilic base to deprotonate the imidazole, thereby increasing its nucleophilicity. google.com
Pyrazolopyrimidines : While specific examples with this compound are not extensively documented, the general reactivity pattern allows for the alkylation of N-heterocycles like pyrazolopyrimidines. These structures contain nucleophilic nitrogen atoms that can displace the benzylic bromide, leading to the formation of N-alkylated pyrazolopyrimidine derivatives, which are scaffolds of interest in medicinal chemistry. nih.gov
Table 1: Representative Reactions with Nitrogen Nucleophiles
| Nucleophile | Product Type | Typical Conditions |
|---|---|---|
| Primary/Secondary Amine | Substituted Benzylamine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| Imidazole | N-Alkylated Imidazole | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMA), Heat |
| Pyrazolopyrimidine | N-Alkylated Pyrazolopyrimidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |
Sulfur nucleophiles, such as thiols (mercaptans) and their conjugate bases (thiolates), are excellent nucleophiles for SN2 reactions due to their high polarizability. They react efficiently with this compound to form thioethers. The reaction is typically rapid and high-yielding, often performed in the presence of a base to convert the thiol to the more nucleophilic thiolate anion. This transformation is a common strategy for introducing sulfur-containing moieties into organic molecules. nih.gov
Table 2: Synthesis of Thioethers
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Thiol (R-SH) | Thioether (R-S-CH₂-Ar) | Base (e.g., NaOH, NaH), Solvent (e.g., EtOH, THF) |
Oxygen-based nucleophiles, including alkoxides and carboxylates, can displace the bromide to form ethers and esters, respectively. The reaction with an alkoxide (RO⁻), known as the Williamson ether synthesis, is a classic SN2 reaction for preparing ethers. masterorganicchemistry.com To generate the alkoxide, a strong base like sodium hydride (NaH) is often used to deprotonate the corresponding alcohol. Phenoxides can be used similarly to form aryl ethers.
Table 3: Reactions with Oxygen Nucleophiles
| Nucleophile | Product Type | Reaction Name | Typical Conditions |
|---|---|---|---|
| Alkoxide (RO⁻) | Ether | Williamson Ether Synthesis | Strong base (e.g., NaH), Solvent (e.g., THF, DMF) |
| Carboxylate (RCOO⁻) | Ester | Esterification | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) |
The overarching role of this compound in the reactions described above is that of an alkylating agent. It effectively transfers the methyl 2-phenylbenzoate moiety to a nucleophile via the formation of a new bond at the benzylic carbon. This property is exploited to build molecular complexity, attaching the rigid biphenyl (B1667301) scaffold to various functional groups and heterocyclic systems. This versatility makes it a key intermediate in the synthesis of target molecules for materials science and medicinal chemistry, where it has been used in the preparation of potential anti-HIV agents and aldose reductase inhibitors.
The benzylic position of this compound is not only susceptible to nucleophilic attack but can also participate in radical reactions. The stability of the benzylic radical is a key factor governing this reactivity. Abstraction of the bromine atom by a radical initiator or via photolysis can generate a benzylic radical that is stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. chemistrysteps.commasterorganicchemistry.com
This inherent stability is exploited in the synthesis of the compound itself, which is often prepared via free-radical bromination of Methyl 2-(p-tolyl)benzoate using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. chemicalbook.com
Beyond its formation, the bromomethyl group can serve as an initiator for certain radical processes. In the field of polymer chemistry, alkyl halides are frequently used as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu In such a process, a transition metal complex would reversibly abstract the bromine atom to form the benzylic radical, which then initiates the polymerization of a monomer. While specific studies detailing the use of this compound as an ATRP initiator are not widely reported, its structure is well-suited for this application.
Radical Reactions Involving the Bromomethyl Group
Generation and Reactivity of Bromomethyl Radicals
The bromomethyl group in this compound is typically introduced via a free-radical bromination reaction of its precursor, Methyl 2-(p-tolyl)benzoate. This transformation is a classic example of benzylic halogenation and proceeds through a radical chain mechanism.
Generation: The process is commonly initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-Bromosuccinimide (NBS). The key steps are:
Initiation: The initiator (AIBN) decomposes upon heating (e.g., at 60°C) to generate nitrogen gas and two cyanoisopropyl radicals.
Propagation: A cyanoisopropyl radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 2-(p-tolyl)benzoate. This abstraction is favored due to the resonance stabilization of the resulting benzylic radical.
Bromination: The benzylic radical then reacts with NBS to form the bromomethyl product, this compound, and a succinimidyl radical. The succinimidyl radical continues the chain by reacting with a source of bromine to regenerate the bromine radical needed for the propagation step.
Reactivity: Once formed, the bromomethyl group is a highly reactive electrophilic site. The C-Br bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in nucleophilic substitution reactions. It can also participate in radical reactions where the C-Br bond undergoes homolytic cleavage to form a benzylic radical. These highly reactive phenyl radicals can engage in atom abstraction from substrates and addition reactions. researchgate.net
| Parameter | Method 1 | Method 2 |
| Brominating Agent | N-Bromosuccinimide (NBS) & H₂O₂ | N-Bromosuccinimide (NBS) |
| Radical Initiator | AIBN | AIBN |
| Solvent | n-Hexane | Carbon tetrachloride (CCl₄) |
| Temperature | 60°C → Reflux | 85°C (reflux) |
| Reaction Time | 2.5 hours | 5 hours |
| Yield | 96.2% | ~70–85% (estimated) |
| Key Advantage | High yield, low impurities | Simplicity |
| Limitation | Requires peroxide handling | Toxic solvent |
| This table summarizes typical conditions for the radical bromination synthesis of this compound. chemicalbook.com |
Free Radical Reductions
The carbon-bromine bond in the bromomethyl group can be selectively reduced to a methyl group. While various methods exist for the reduction of benzylic halides, free radical pathways offer a specific route. These reactions typically involve a hydrogen atom donor and a radical initiator. A common reagent system for such transformations is tributyltin hydride (Bu₃SnH) with AIBN as the initiator.
The mechanism proceeds as follows:
Initiation: AIBN decomposes to form radicals.
Propagation: The initiator radical abstracts a hydrogen atom from Bu₃SnH to generate a tributyltin radical (Bu₃Sn•).
The tributyltin radical abstracts the bromine atom from this compound, forming the resonance-stabilized benzylic radical and tributyltin bromide (Bu₃SnBr).
The benzylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product, Methyl 2-(p-tolyl)benzoate, and regenerate the tributyltin radical, which continues the chain.
This method is effective for dehalogenation but requires careful handling due to the toxicity of organotin compounds.
Metal-Halogen Exchange for Organometallic Reagent Generation
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org The bromomethyl group of this compound can undergo this reaction to generate highly reactive organometallic reagents, such as organolithium or Grignard reagents. This transformation is pivotal for creating new carbon-carbon bonds.
Lithium-Halogen Exchange: This reaction is typically performed using an alkyllithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures to prevent side reactions. ethz.ch The exchange is generally very fast, following the kinetic trend of I > Br > Cl. wikipedia.org R-Br + R'-Li ⇌ R-Li + R'-Br The equilibrium favors the formation of the more stable organolithium species, where the lithium is attached to the more electronegative carbon center. ethz.ch
Magnesium-Halogen Exchange: Grignard reagents can also be prepared via magnesium-halogen exchange. While traditional methods involving magnesium metal insertion can be used, exchange reactions with existing Grignard reagents (e.g., isopropylmagnesium chloride, i-PrMgCl) are often more compatible with sensitive functional groups. ethz.ch A significant advancement in this area is the use of "Turbo-Grignards," such as i-PrMgCl·LiCl. sigmaaldrich.com This reagent exhibits increased reactivity and functional group tolerance, allowing the exchange to occur in the presence of esters, which might otherwise react with standard Grignard reagents. sigmaaldrich.com The LiCl additive is believed to break up polymeric Grignard aggregates, enhancing reactivity. sigmaaldrich.com
| Reagent Type | Common Reagents | Typical Conditions | Key Features |
| Organolithium | n-BuLi, s-BuLi, t-BuLi | Low temperatures (e.g., -78 °C) in ethereal solvents (THF, Et₂O) | Very fast reaction; requires low temperatures to control reactivity. wikipedia.orgethz.ch |
| Grignard | i-PrMgCl·LiCl ("Turbo-Grignard") | Milder conditions (0 °C to room temp) in THF | Increased functional group compatibility (tolerates esters); avoids harsh conditions. ethz.chsigmaaldrich.com |
| This table outlines common reagent systems for metal-halogen exchange reactions applicable to this compound. |
Transformations of the Methyl Ester Functional Group
Hydrolysis to Carboxylic Acids
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-[4-(bromomethyl)phenyl]benzoic acid. This transformation can be achieved under acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is the more common method, involving treatment with an aqueous base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. The reaction mechanism is typically a nucleophilic acyl substitution (BAc2), where a hydroxide ion attacks the electrophilic carbonyl carbon. stackexchange.com This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, yielding the carboxylate salt. Subsequent protonation with acid gives the final carboxylic acid. Studies on methyl benzoates show that quantitative saponification can be achieved rapidly, even for sterically hindered esters, by using dilute KOH solutions at high temperatures (200–300 °C). psu.edu
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is an equilibrium process that requires an excess of water to drive the reaction to completion. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
| Condition | Reagents | Mechanism | Notes |
| Basic (Saponification) | NaOH(aq) or KOH(aq), then H₃O⁺ | Nucleophilic Acyl Substitution (BAc2) | Irreversible reaction; generally preferred for complete conversion. stackexchange.compsu.edu |
| Acidic | H₃O⁺ (e.g., H₂SO₄ in H₂O) | Acid-Catalyzed Nucleophilic Acyl Substitution | Reversible reaction; requires excess water. |
| This table compares the conditions for the hydrolysis of the methyl ester group. |
Reduction Reactions of the Ester Moiety
The methyl ester can be reduced to a primary alcohol. The choice of reducing agent is crucial, especially when chemoselectivity is desired to avoid reaction at the bromomethyl site.
Selective Reduction to Primary Alcohols (e.g., using DIBAL-H)
A selective reduction of the methyl ester to the primary alcohol, {2-[4-(bromomethyl)phenyl]phenyl}methanol, while preserving the bromomethyl group, is a valuable synthetic transformation. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this purpose. rsc.org
DIBAL-H is a powerful but sterically hindered reducing agent. At low temperatures (e.g., -78 °C), it can selectively reduce esters to either aldehydes or primary alcohols, depending on the stoichiometry and reaction conditions. For the reduction to a primary alcohol, typically more than two equivalents of DIBAL-H are used.
A study on the closely related methyl 4-(bromomethyl)benzoate (B8499459) demonstrated that DIBAL-H could selectively reduce the ester functionality in the presence of the benzylic bromide. rsc.org The stoichiometry was found to be critical; using 2.2 equivalents of DIBAL-H resulted in a 90% yield of the desired [4-(bromomethyl)phenyl]methanol. rsc.org In contrast, using an excess (3 equivalents) led to the reduction of both the ester and the carbon-bromide bond. rsc.org Other reducing agents like borane (B79455) tetrahydrofuran (B95107) complex (BH₃:THF) were found to be ineffective at reducing the aromatic ester under similar conditions. rsc.org
| Reducing Agent | Stoichiometry (Equivalents) | Product | Yield |
| DIBAL-H | 2.2 | {2-[4-(bromomethyl)phenyl]phenyl}methanol | High (e.g., 90%) |
| DIBAL-H | >3.0 | Mixture including over-reduction products | Variable |
| BH₃:THF | N/A | No reaction (Starting material recovered) | 0% |
| This table illustrates the selectivity of different reducing agents, with data extrapolated from the reduction of methyl 4-(bromomethyl)benzoate. rsc.org |
Transesterification Processes
Transesterification is a fundamental process for converting the methyl ester of this compound into other esters, thereby diversifying its synthetic utility. This equilibrium-driven reaction involves substituting the methoxy (B1213986) group of the ester with a different alkoxy group from an alcohol.
Detailed Research Findings:
The reaction can be catalyzed by either acids or bases. wikipedia.org
Acid-catalyzed transesterification: Typically employs protic acids like sulfuric acid or sulfonic acids. The reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol.
Base-catalyzed transesterification: This pathway uses a strong base, such as an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester). The alkoxide acts as a potent nucleophile, attacking the ester carbonyl. ucla.edu
To drive the reaction to completion, Le Châtelier's principle is often applied by using a large excess of the reactant alcohol, which can also serve as the solvent, or by removing the methanol (B129727) byproduct as it forms. wikipedia.org A wide array of catalysts has been investigated for the transesterification of methyl benzoate (B1203000), which serve as a model for the subject compound. These include organometallic catalysts like titanium(IV) ethoxide and zinc acetate, as well as heterogeneous catalysts such as maghemite-ZnO, which offer advantages in terms of catalyst recovery and reuse. organic-chemistry.orgresearchgate.net
| Catalyst Type | Example Catalyst | Typical Alcohol Reactant | Key Features |
|---|---|---|---|
| Acid (Homogeneous) | Sulfuric Acid (H₂SO₄) | Ethanol, Propanol, etc. | Classic method, requires excess alcohol |
| Base (Homogeneous) | Sodium Ethoxide (NaOEt) | Ethanol | High reactivity, potential for side reactions with the benzyl (B1604629) bromide |
| Organometallic | Titanium(IV) ethoxide | Menthol, hindered alcohols organic-chemistry.org | Effective for sterically hindered substrates |
| Heterogeneous | Maghemite-ZnO | 1-Propanol researchgate.net | Recyclable, environmentally benign |
Aminolysis for Amide Formation
Aminolysis of the ester group provides a direct route to amides, which are crucial functional groups in pharmaceuticals and materials science. This transformation involves the reaction of this compound with a primary or secondary amine.
Detailed Research Findings:
Direct aminolysis of esters is generally less facile than hydrolysis and often requires elevated temperatures or catalysis to proceed at a reasonable rate. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that the reaction can proceed via either a concerted or a stepwise pathway, with general-base catalysis by a second amine molecule significantly lowering the activation barrier. researchgate.netacs.org
Various catalytic systems have been developed to promote this transformation. These include Lewis acids, organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and certain metal complexes. acs.org An alternative approach involves the in-situ conversion of the ester to a more reactive acyl intermediate. For instance, a one-pot method has been described for transforming benzyl esters into amides using catalytic ferric(III) chloride, which generates an acid chloride intermediate that readily reacts with amines. researchgate.netrsc.org
A critical consideration for the aminolysis of this compound is the competing nucleophilic substitution reaction at the benzyl bromide position. Amines can act as nucleophiles towards both the ester carbonyl and the benzylic carbon. Therefore, achieving selectivity for amide formation often requires careful control of reaction conditions or the use of catalysts that preferentially activate the ester group.
| Amine Type | Reaction Conditions | Expected Product | Potential Side Product |
|---|---|---|---|
| Primary Aliphatic (e.g., Benzylamine) | Thermal or Catalytic (e.g., DBU) | N-Benzyl amide | Product of N-alkylation at the bromomethyl site |
| Secondary Aliphatic (e.g., Piperidine) | Thermal or Catalytic | N-Piperidinyl amide | Product of N-alkylation at the bromomethyl site |
| Primary Aromatic (e.g., Aniline) | Requires more forcing conditions/catalysis | N-Phenyl amide (Anilide) | Less likely due to lower nucleophilicity of aniline |
Chemoselective Transformations in Bifunctional Systems
The presence of two distinct and reactive functional groups—the benzyl bromide and the methyl ester—makes this compound a prime substrate for studying and applying principles of chemoselectivity.
Strategies for Orthogonal Reactivity of Bromomethyl and Ester Groups
Orthogonal reactivity refers to the ability to selectively perform a reaction at one functional site in a molecule without affecting other reactive groups. organic-chemistry.orgwikipedia.org This strategy is paramount for the controlled, stepwise synthesis of complex molecules from this bifunctional precursor.
Detailed Research Findings:
The benzyl bromide and methyl ester groups exhibit fundamentally different reactivity profiles. The benzyl bromide is an excellent electrophile for SN1 and SN2 reactions with a wide range of nucleophiles. The methyl ester undergoes nucleophilic acyl substitution, a reaction that typically requires activation (e.g., by acid or base) or highly reactive nucleophiles.
This difference allows for selective transformations:
Reactions at the Bromomethyl Group: Nucleophilic substitution at the benzylic carbon can be achieved with various nucleophiles (e.g., cyanides, azides, thiolates, carbanions) under conditions that leave the ester group intact, typically neutral or mildly basic conditions at moderate temperatures.
Reactions at the Ester Group: Acid-catalyzed hydrolysis or transesterification can be performed selectively, as the benzyl bromide is stable under these conditions. Base-mediated reactions (saponification, aminolysis) require more care, as the basic nucleophiles can also react with the benzyl bromide.
A compelling example of tunable, orthogonal reactivity is found in palladium-catalyzed cross-coupling reactions. Research has demonstrated that by carefully selecting the ligand and reaction conditions, Suzuki-Miyaura coupling can be directed to react with either a benzyl halide or a benzyl ester. rsc.org This "substrate switchable" approach allows for precise control over which functional group participates in the coupling reaction.
| Target Site | Reaction Type | Typical Reagents/Conditions | Other Group's Stability |
|---|---|---|---|
| Bromomethyl | Nucleophilic Substitution (SN2) | NaCN, NaN₃, RSH/base | Ester group is generally stable |
| Ester | Acid-Catalyzed Transesterification | R'OH, H⁺ catalyst | Bromomethyl group is stable |
| Bromomethyl | Suzuki-Miyaura Coupling (Halide Conditions) rsc.org | ArB(OH)₂, Pd(0), PPh₃, Na₂CO₃, THF/H₂O | Ester group does not react |
| Ester | Suzuki-Miyaura Coupling (Ester Conditions) rsc.org | ArB(OH)₂, Pd(0), DPEPhos, NaHCO₃, EtOH | Bromomethyl group does not react |
Tandem Reaction Methodologies
Tandem, or cascade, reactions offer an elegant and efficient approach to molecular synthesis by enabling multiple bond-forming events to occur in a single operation without the isolation of intermediates. The bifunctional nature of this compound is ideally suited for designing such processes, particularly for the synthesis of macrocyclic structures.
Detailed Research Findings:
A plausible and powerful tandem methodology involves an initial intermolecular reaction at one functional group, which then sets up a subsequent intramolecular reaction at the second functional group. For this compound, a classic example would be its reaction with a bifunctional nucleophile, such as an amino alcohol (H₂N-R-OH) or a diamine.
The synthetic sequence can be envisioned as follows:
Intermolecular Nucleophilic Substitution: The more nucleophilic site of the bifunctional reactant (typically the amine) attacks the more reactive electrophilic site on the substrate (the benzyl bromide). This forms an intermediate where the second nucleophile is tethered to the main structure.
Intramolecular Cyclization: The newly appended nucleophile (e.g., the hydroxyl or second amino group) then attacks the ester carbonyl in an intramolecular fashion. This step results in the formation of a large ring, a macrocycle, through either transesterification (forming a macrolactone) or aminolysis (forming a macrolactam).
Such reactions are often conducted under high-dilution conditions to favor the intramolecular cyclization pathway over intermolecular polymerization. This strategy leverages the distinct reactivities of the two functional groups in a single, efficient operation to construct complex, cyclic architectures that would otherwise require lengthy, multi-step syntheses.
Mechanistic Investigations of Reactions Involving Methyl 2 4 Bromomethyl Phenyl Benzoate
Elucidation of Nucleophilic Substitution Mechanisms at Benzylic Centers
The benzylic carbon in Methyl 2-[4-(bromomethyl)phenyl]benzoate is a key site for nucleophilic substitution reactions. The adjacent phenyl group plays a critical role in influencing the reaction pathway, leading to a fascinating duality between SN1 and SN2 mechanisms.
Studies on SN1 versus SN2 Duality
Nucleophilic substitution reactions on benzylic halides like this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the specific structure of the substrate. researchgate.netkhanacademy.org
The SN1 mechanism is a two-step process that begins with the rate-determining departure of the leaving group (bromide ion) to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com In the case of this compound, the resulting benzylic carbocation is exceptionally stable due to resonance. The positive charge is delocalized across the adjacent phenyl ring, which significantly lowers the activation energy for its formation. pearson.com This enhanced stability makes the SN1 pathway highly favorable, especially with weak nucleophiles and in polar protic solvents that can solvate both the carbocation and the leaving group. khanacademy.orglibretexts.org
The SN2 mechanism , in contrast, is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. khanacademy.org Although this compound is a primary halide, which would typically favor SN2, the benzylic position can still be subject to some steric hindrance from the bulky biphenyl (B1667301) structure, potentially slowing the SN2 rate compared to simpler primary halides.
The choice between these two pathways represents a mechanistic duality. For instance, reaction with a weak nucleophile like methanol (B129727) (solvolysis) would likely proceed via an SN1 mechanism due to the stability of the benzylic carbocation. stackexchange.com Conversely, using a strong, anionic nucleophile such as cyanide (CN⁻) in a polar aprotic solvent like DMSO would favor the SN2 pathway. masterorganicchemistry.com
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |
| Substrate Structure | High carbocation stability (resonance-stabilized) | Low steric hindrance |
| Leaving Group | Good leaving group (e.g., Br⁻) | Good leaving group (e.g., Br⁻) |
Kinetic Studies and Analysis of Rate-Determining Steps
Kinetic studies are essential for distinguishing between SN1 and SN2 mechanisms. The rate law for each pathway is distinct.
For an SN1 reaction , the rate-determining step is the unimolecular ionization of the substrate to form the carbocation. libretexts.orglibretexts.org Therefore, the reaction rate is dependent only on the concentration of the substrate, this compound.
Rate = k[Substrate]
The rate of this step is independent of the nucleophile's concentration because the nucleophile only participates in the subsequent, fast step. libretexts.orgmasterorganicchemistry.com
For an SN2 reaction , the rate-determining step is the bimolecular collision between the nucleophile and the substrate. masterorganicchemistry.com Consequently, the reaction rate depends on the concentration of both species.
Rate = k[Substrate][Nucleophile]
Experimental determination of the reaction order with respect to the substrate and the nucleophile can thus definitively assign the dominant mechanism. For this compound, a kinetic study involving a series of different nucleophile concentrations would reveal whether the rate is affected (indicating SN2) or remains constant (indicating SN1).
Influence of Electronic and Steric Factors on Reaction Pathways
Both electronic and steric factors inherent to the structure of this compound play a crucial role in dictating the preferred reaction mechanism.
Electronic Factors : The primary electronic effect is the resonance stabilization afforded by the phenyl group adjacent to the reaction center. This effect powerfully stabilizes the carbocation intermediate in an SN1 reaction, making this pathway more accessible than for non-benzylic primary halides. pearson.com The electron-withdrawing nature of the methyl benzoate (B1203000) group on the other phenyl ring may have a minor, remote deactivating effect on the carbocation, but the direct resonance stabilization from the adjacent ring is the dominant factor.
Steric Factors : Steric hindrance refers to the spatial crowding around the reactive center, which can impede the approach of a nucleophile. nih.govnih.gov In an SN2 reaction, the nucleophile must perform a "backside attack" on the carbon atom bearing the leaving group. The biphenyl structure of this compound, while not as sterically demanding as a tertiary substrate, is bulkier than a simple alkyl group. This steric bulk can hinder the approach of the nucleophile, slowing the rate of an SN2 reaction. stackexchange.com Conversely, steric hindrance favors the SN1 mechanism, as it does not require the nucleophile to approach the substrate in the rate-determining step. masterorganicchemistry.com The release of steric strain upon formation of the planar carbocation can also contribute to accelerating the SN1 pathway.
Mechanistic Aspects of Radical Bromination
This compound is typically synthesized via the radical bromination of its precursor, methyl 2-(p-tolyl)benzoate. This reaction selectively targets the benzylic hydrogens of the methyl group due to the stability of the resulting radical intermediate. A common reagent for this transformation is N-bromosuccinimide (NBS), often used with a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.comguidechem.com
Detailed Steps: Initiation, Propagation, and Termination
Free-radical bromination proceeds via a chain reaction mechanism consisting of three distinct phases:
Initiation : The reaction begins with the homolytic cleavage of a weak bond to generate the initial radical species. When using an initiator like AIBN, gentle heating causes it to decompose, releasing nitrogen gas and forming two cyanoisopropyl radicals. These radicals then react with a source of bromine (such as HBr present in trace amounts, which reacts with NBS) to produce a bromine radical (Br•). chemicalbook.commasterorganicchemistry.com
Propagation : This is the "chain" part of the reaction, where one radical is consumed and another is generated.
Step 2a : A bromine radical abstracts a hydrogen atom from the benzylic position of methyl 2-(p-tolyl)benzoate. This is the key selectivity step, as the benzylic C-H bond is weaker than other C-H bonds in the molecule. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). masterorganicchemistry.compearson.com
Step 2b : The benzylic radical then reacts with a molecule of Br₂ (which is generated in low concentrations from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical. This new bromine radical can then participate in another cycle of step 2a, thus propagating the chain. masterorganicchemistry.com
Termination : The chain reaction eventually stops when two radical species combine to form a stable, non-radical molecule. This can happen in several ways, such as two bromine radicals combining to form Br₂, or a bromine radical and a benzylic radical combining.
Role and Stability of Intermediary Radical Species
The key to the high regioselectivity of this reaction is the stability of the intermediary benzylic radical. When a hydrogen atom is abstracted from the methyl group of methyl 2-(p-tolyl)benzoate, the resulting radical is not localized on the benzylic carbon. Instead, the unpaired electron is delocalized over the adjacent aromatic ring through resonance. masterorganicchemistry.com
This delocalization spreads the radical character over several atoms, which is a highly stabilizing effect. The stability of carbon radicals follows the order: benzylic > tertiary > secondary > primary. masterorganicchemistry.com Because the benzylic radical is significantly more stable than any other radical that could be formed by abstracting a hydrogen from another position (e.g., from the aromatic ring itself), the reaction proceeds almost exclusively at the benzylic site. pearson.com This stability lowers the activation energy for benzylic hydrogen abstraction, making it the kinetically favored pathway.
| C-H Bond Type | Bond Dissociation Energy (approx. kcal/mol) | Resulting Radical Stability |
|---|---|---|
| Benzylic (C₆H₅CH₂-H) | ~90 | High (Resonance-stabilized) |
| Tertiary (R₃C-H) | ~93 | Good |
| Secondary (R₂CH-H) | ~96 | Moderate |
| Primary (RCH₂-H) | ~100 | Low |
Note: Lower BDE indicates a weaker bond and a more stable resulting radical. Data is illustrative of general trends. masterorganicchemistry.com
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, which features a reactive benzylic bromide and a biphenyl scaffold, computational approaches can illuminate the intricacies of its participation in various chemical transformations.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction pathways, intermediates, and transition states.
For reactions involving the bromomethyl group of this compound, such as nucleophilic substitution (SN2), DFT calculations can be employed to model the reaction coordinate. Studies on substituted benzyl (B1604629) bromides have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can accurately predict activation energies and the geometries of transition states. researchgate.net In a typical SN2 reaction, the nucleophile attacks the carbon atom of the bromomethyl group, leading to a pentacoordinate transition state before the bromide ion is expelled. DFT calculations can quantify the energy barrier for this process and analyze how substituents on the biphenyl ring system might influence the reaction rate through electronic and steric effects. researchgate.net
For instance, electron-donating groups on the phenyl rings would be expected to stabilize the transition state, thereby accelerating the reaction, a trend that can be quantitatively assessed through DFT. The calculated structural parameters of the transition states, such as the forming and breaking bond lengths, can also provide insight into the nature of the transition state (i.e., whether it is "early" or "late"). researchgate.net
The synthesis of the biphenyl core of this compound likely involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling. DFT studies have been instrumental in elucidating the mechanism of this palladium-catalyzed reaction, which involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Computational models have helped to determine the relative energies of intermediates and transition states for each step, providing a detailed picture of the reaction mechanism.
Table 1: Representative Calculated Activation Energies for SN2 Reactions of Substituted Benzyl Bromides Note: This table presents hypothetical data based on general trends observed in computational studies of related compounds, as specific data for this compound is not available.
| Nucleophile | Substituent on Phenyl Ring | Solvent | Calculated Activation Energy (kcal/mol) |
| Cl⁻ | 4'-H | Acetonitrile | 18.5 |
| Cl⁻ | 4'-OCH₃ | Acetonitrile | 17.2 |
| Cl⁻ | 4'-NO₂ | Acetonitrile | 19.8 |
| Br⁻ | 4'-H | DMSO | 16.3 |
| Br⁻ | 4'-OCH₃ | DMSO | 15.1 |
| Br⁻ | 4'-NO₂ | DMSO | 17.5 |
Quantum chemical calculations, encompassing a range of methods including DFT and ab initio techniques, provide profound insights into the mechanistic details of chemical reactions. These calculations can be used to probe the electronic changes that occur during a reaction, helping to explain why certain pathways are favored over others.
In the context of reactions involving this compound, quantum chemical calculations can be used to analyze the charge distribution in the reactants, transition states, and products. This information is crucial for understanding the role of polar and solvent effects on the reaction kinetics. For example, in an SN2 reaction, calculations can show the delocalization of negative charge in the transition state, which can be influenced by the surrounding solvent molecules.
Furthermore, quantum chemical methods can be applied to study more complex reaction mechanisms that may be operative, such as those involving radical intermediates or competing SN1 pathways. By calculating the energies of all possible intermediates and transition states, the most likely reaction mechanism can be identified.
The electronic structure of a molecule is intrinsically linked to its reactivity. Computational chemistry provides several descriptors that can be used to predict and rationalize the chemical behavior of a molecule.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy and shape of these orbitals can provide valuable information about a molecule's reactivity.
HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons. A higher HOMO energy generally indicates a greater ability to act as a nucleophile.
LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.
For this compound, the HOMO is likely to be located on the electron-rich biphenyl ring system, while the LUMO is expected to be localized on the antibonding σ* orbital of the C-Br bond in the bromomethyl group. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the benzylic carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. pitt.edu
Table 2: Hypothetical HOMO-LUMO Energies and Energy Gaps for Substituted Biphenyl Derivatives Note: This table presents illustrative data based on general principles of computational chemistry, as specific data for this compound is not available.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Biphenyl | -6.24 | -0.52 | 5.72 |
| 4-Methylbiphenyl | -6.11 | -0.45 | 5.66 |
| 4-Nitrobiphenyl | -6.89 | -1.98 | 4.91 |
| Methyl 2-phenylbenzoate | -6.35 | -0.89 | 5.46 |
| This compound | -6.42 (estimated) | -1.55 (estimated) | 4.87 (estimated) |
Molecular Electrostatic Potential (MEP) Surfaces: The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
Negative Potential (Red/Yellow): Regions of negative electrostatic potential indicate an excess of electrons and are likely sites for electrophilic attack.
Positive Potential (Blue): Regions of positive electrostatic potential indicate a deficiency of electrons and are susceptible to nucleophilic attack.
For this compound, the MEP surface would be expected to show a region of positive potential around the hydrogen atoms and the benzylic carbon of the bromomethyl group, making it the primary site for nucleophilic attack. The oxygen atoms of the ester group and the π-systems of the phenyl rings would exhibit negative potential, making them potential sites for interaction with electrophiles. The bromine atom itself can exhibit a region of positive potential on its outermost surface (a "σ-hole"), which can lead to halogen bonding interactions. google.com
Synthesis of Structurally Related Functionalized Biphenyl Compounds
The synthesis of biphenyl compounds is a cornerstone of modern organic chemistry, with methods like the Suzuki-Miyaura cross-coupling reaction being particularly prominent for creating the core biphenyl structure. rsc.orgrsc.orgnih.gov For analogues of this compound, functionalization often involves introducing or modifying substituents on the biphenyl scaffold. The Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst, is a highly efficient method for this purpose. rsc.orgnih.gov This reaction is tolerant of a wide variety of functional groups, making it suitable for constructing complex biphenyls. For instance, (2-bromophenyl)diphenylarsine has been coupled with various aryl boronic acids to generate biarylarsine ligands, demonstrating the versatility of this approach in creating functionalized biphenyl systems. rsc.org
Introduction of Different Halomethyl Groups (e.g., Chloromethyl)
A key analogue of this compound is its chloromethyl counterpart, Methyl 2-[4-(chloromethyl)phenyl]benzoate. This compound is typically synthesized via chloromethylation of the biphenyl precursor, a classic Friedel-Crafts-type reaction. The chloromethylation of biphenyl itself is well-documented and involves reacting the aromatic substrate with formaldehyde (or a precursor like paraformaldehyde or trioxane) and hydrogen chloride under catalytic conditions. researchgate.netresearchgate.netgoogle.com
A variety of catalysts can be employed to facilitate this reaction, with zinc chloride (ZnCl₂) being one of the most traditional. More advanced catalytic systems have also been developed to improve yield and selectivity. For example, Group 3 and 4 metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), have been shown to be highly effective catalysts for the chloromethylation of biphenyl. researchgate.net These reactions are often performed in biphasic systems, which simplifies catalyst recovery and recycling. researchgate.net The chloromethylation of biphenyl can yield a mixture of isomers, including 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, and various bis(chloromethyl)biphenyl products. researchgate.netresearchgate.net Reaction conditions can be optimized to favor the desired 4,4'-disubstituted product. researchgate.net
| Catalyst Type | Example Catalyst | Key Features |
| Protic Acids | Sulfuric Acid, Acetic Acid | Sufficient for some reactions, but often requires large amounts. |
| Lewis Acids | Zinc(II) Chloride (ZnCl₂), Tin(IV) Chloride (SnCl₄) | Most frequently used catalysts for chloromethylation. google.com |
| Metal Triflates | Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃) | Highly effective, stable, and recyclable in aqueous biphasic systems. researchgate.net |
| Ionic Liquids | PEG1000-DAIL | Acts as a recyclable, temperature-dependent phase-separation system, enhancing yield. researchgate.net |
Modifications and Conversions of the Bromomethyl Moiety
The benzylic bromide in this compound is a highly reactive functional group, susceptible to nucleophilic substitution reactions. masterorganicchemistry.com This reactivity allows for its conversion into a wide array of other functional groups, significantly expanding the chemical diversity of the molecule's derivatives.
Replacement with Other Halogens (e.g., Fluorine)
Replacing the bromine atom with other halogens, particularly fluorine, is a valuable modification. Direct fluorination of benzylic bromides can be achieved using specialized reagents. One effective method involves the use of in situ generated iodine fluoride (B91410), which reacts with benzylic bromoalkanes to yield the corresponding fluoroalkanes in moderate to excellent yields. epfl.chresearchgate.net Another approach utilizes a combination of triethylamine tris(hydrogen fluoride) (Et₃N•3HF) and silver fluoride (AgF) for the bromine-fluorine exchange on α-carbonyl benzyl bromides, a reaction that proceeds under mild conditions. rsc.org
Alternatively, fluorinated analogues can be constructed using synthetic strategies that build the biphenyl core with the desired fluorinated group already in place. The Suzuki-Miyaura coupling is again a powerful tool, enabling the reaction of aryl halides with fluorinated arylboronic acids to produce fluorinated biphenyls. rsc.orgnih.govkisti.re.kr Recently, a series of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives were synthesized, highlighting the successful incorporation of the fluoromethyl-biphenyl moiety into more complex structures. nih.gov
Transformation to Aminomethyl Groups via Selective Methods
The conversion of the bromomethyl group to a primary aminomethyl group is a synthetically important transformation. The Delépine reaction is a classic and efficient method for this purpose. wikipedia.orgorganic-chemistry.org This reaction involves treating the alkyl halide with hexamethylenetetramine (urotropine), which results in the formation of a quaternary ammonium salt. organic-chemistry.orgnih.gov Subsequent hydrolysis of this salt with aqueous acid, typically ethanolic hydrochloric acid, cleaves the structure to yield the desired primary amine, along with formaldehyde and ammonium chloride. wikipedia.org The Delépine reaction is advantageous because it selectively produces the primary amine, avoiding the over-alkylation that can occur in direct reactions with ammonia (B1221849). wikipedia.org
| Reaction | Reagents | Intermediate | Product | Key Advantages |
| Delépine Reaction | 1. Hexamethylenetetramine2. Acidic Hydrolysis (e.g., HCl/Ethanol) | Quaternary ammonium salt | Primary Amine (-CH₂NH₂) | Selective formation of primary amine; avoids polyalkylation. wikipedia.orgorganic-chemistry.org |
Synthesis of Phenacyl Esters and Their Reactivity
While the term "phenacyl ester" specifically refers to esters of phenacyl alcohol (2-hydroxy-1-phenylethanone), the underlying transformation relevant to this compound is the formation of a benzyl ester from its bromomethyl group. This conversion is a standard nucleophilic substitution (Sₙ2) reaction where a carboxylate anion acts as the nucleophile, displacing the bromide. arkat-usa.orggoogle.com
This reaction is typically carried out by treating the bromomethyl compound with a carboxylic acid in the presence of a base, such as sodium bicarbonate or sodium carbonate, in a polar aprotic solvent like DMF. arkat-usa.orggoogle.com The base deprotonates the carboxylic acid to generate the nucleophilic carboxylate anion, which then attacks the electrophilic benzylic carbon. This method is a practical and economical way to synthesize a wide variety of benzyl esters from readily available materials under mild conditions. arkat-usa.orgresearchgate.net The resulting esters can be used as UV-active tags for chromatographic analysis or as intermediates in further syntheses. acs.orgnih.govnih.gov
Modifications of the Ester Moiety
The methyl ester group on the biphenyl ring represents another key site for chemical modification. Standard transformations of this moiety include hydrolysis to the corresponding carboxylic acid and transesterification to other esters.
Hydrolysis of the methyl ester to 4'-(bromomethyl)biphenyl-2-carboxylic acid can be readily achieved under either acidic or basic conditions. thieme-connect.comgoogle.com For example, refluxing in the presence of a strong acid like hydrochloric acid can yield the carboxylic acid. orgsyn.org This carboxylic acid is a critical intermediate, as it can be re-esterified with different alcohols or converted into other carboxylic acid derivatives such as amides or acid chlorides.
Advanced Applications of Methyl 2 4 Bromomethyl Phenyl Benzoate in Complex Molecule Synthesis
Strategic Intermediate in Pharmaceutical Synthesis
The primary and most significant application of Methyl 2-[4-(bromomethyl)phenyl]benzoate is in the pharmaceutical industry, where it serves as a crucial intermediate for synthesizing high-value active pharmaceutical ingredients (APIs).
Role as a Precursor for Angiotensin II Receptor Blockers (e.g., Telmisartan)
This compound is a cornerstone intermediate in the manufacture of a class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans". rjpbcs.comquickcompany.in The most prominent example is the synthesis of Telmisartan, a widely prescribed medication for managing high blood pressure. nih.govgoogle.comscholarsresearchlibrary.com
In the synthesis of Telmisartan, the biphenyl (B1667301) core of this compound forms a significant portion of the final drug's backbone. The process involves the alkylation of a pre-formed benzimidazole (B57391) moiety with this compound. quickcompany.ingoogle.com The highly reactive bromomethyl group facilitates this key carbon-nitrogen bond formation. Subsequent hydrolysis of the methyl ester group to a carboxylic acid completes the synthesis of the Telmisartan molecule. rjpbcs.comnih.gov The purity and precise structure of this intermediate are critical for ensuring the efficacy and safety of the final therapeutic product. google.com
ARBs function by selectively blocking the AT₁ receptor, which prevents the hormone angiotensin II from binding and causing vasoconstriction, thereby lowering blood pressure.
Table 1: Examples of Angiotensin II Receptor Blockers (ARBs)
| Drug Name | Brand Name(s) | Primary Indication |
| Telmisartan | Micardis | Hypertension, Cardiovascular risk reduction |
| Losartan | Cozaar | Hypertension, Diabetic Nephropathy |
| Valsartan | Diovan | Hypertension, Heart Failure |
| Irbesartan | Avapro | Hypertension, Diabetic Nephropathy |
| Candesartan | Atacand | Hypertension, Heart Failure |
| Olmesartan | Benicar | Hypertension |
Utilization as an Alkylating Agent for Complex Heterocyclic Systems (e.g., Imidazoles, Pyrazolopyrimidines)
The chemical reactivity of this compound is dominated by its bromomethyl group, which makes it an effective alkylating agent. This functionality is exploited in the synthesis of various complex heterocyclic systems, which are common structural motifs in medicinal chemistry.
Specifically, it is used in the preparation and alkylation of imidazoles. chemicalbook.com The nucleophilic nitrogen atoms in the imidazole (B134444) ring readily attack the electrophilic carbon of the bromomethyl group, leading to the formation of a new C-N bond and the attachment of the biphenylmethyl group to the heterocyclic core. This reaction is a key step in building the complex architecture of molecules like Telmisartan, which contains a benzimidazole component. google.com While direct evidence for its use with pyrazolopyrimidines is less documented in readily available literature, its proven reactivity with similar nitrogen-containing heterocycles suggests a strong potential for such applications in constructing diverse molecular frameworks.
Synthesis of Potential Bioactive Derivatives (e.g., Precursors for Anti-HIV Agents, Aldose Reductase Inhibitors)
Beyond its established role in synthesizing ARBs, this compound serves as a starting material for a range of other potential bioactive compounds. Research has indicated its utility in the preparation of precursors for novel therapeutic agents.
This includes its use in developing potential anti-HIV agents. nih.gov The biphenyl structure can be a scaffold for molecules designed to interfere with viral replication processes, such as inhibiting key viral enzymes. nih.gov
Furthermore, it is employed in the synthesis of aldose reductase inhibitors. nih.govnih.gov Aldose reductase is an enzyme implicated in the long-term complications of diabetes, such as neuropathy and retinopathy. By inhibiting this enzyme, it is possible to mitigate some of the damage caused by high blood sugar levels. The structural framework provided by this compound can be elaborated to create potent and selective inhibitors of this enzyme.
Building Block in Agrochemical Synthesis
The utility of this compound extends to the agrochemical sector. Its role as a versatile intermediate allows for its incorporation into the synthesis of new pesticides and herbicides. The biphenyl scaffold is a feature present in a number of agrochemicals, and the reactive handles on this compound allow for the construction of complex molecules with desired biological activities for crop protection.
Applications in the Development of Advanced Materials and Polymers
The rigid biphenyl structure and reactive functional groups of this compound also make it a valuable monomer or building block in materials science. bldpharm.com It can be used in the synthesis of specialized polymers and other advanced materials where specific optical, thermal, or electronic properties are desired.
Preparation of Functionalized Ligands for Catalysis
The molecular structure of this compound lends itself to the preparation of functionalized ligands for use in catalysis. bldpharm.com The carboxylate group (after hydrolysis of the methyl ester) and the aromatic rings can coordinate with metal centers to form organometallic complexes. These complexes can be designed to act as catalysts for a variety of chemical transformations, such as cross-coupling reactions. The ability to further modify the molecule via the bromomethyl group allows for the fine-tuning of the ligand's steric and electronic properties, which in turn can optimize the performance and selectivity of the catalyst.
Contribution to the Synthesis of Liquid Crystal Materials
The biphenyl core of this compound serves as a fundamental mesogenic unit, making it an excellent precursor for the synthesis of various liquid crystal materials. The presence of the bromomethyl group allows for the introduction of this compound into larger molecular structures through reactions such as Suzuki coupling.
In a typical synthetic approach, the benzylic bromide functionality can be converted to a boronic acid or boronic ester. This derivative can then undergo a palladium-catalyzed Suzuki cross-coupling reaction with a variety of aryl halides. This methodology is instrumental in elongating the molecular structure, a key factor in achieving the desired mesomorphic properties of liquid crystals. The ester group can also be hydrolyzed and subsequently coupled with other molecules to introduce different terminal groups, further tuning the liquid crystalline behavior.
Table 1: Key Reactions in Liquid Crystal Synthesis using this compound
| Reaction Type | Reagents and Conditions | Purpose in Liquid Crystal Synthesis |
| Suzuki Coupling | Palladium catalyst, base, aryl halide | Elongation of the mesogenic core |
| Ester Hydrolysis | Base (e.g., NaOH or KOH), followed by acidification | Creation of a carboxylic acid for further functionalization |
| Etherification | Base, phenol (B47542) derivative | Introduction of flexible terminal chains |
Detailed research has demonstrated that by carefully selecting the coupling partners in the Suzuki reaction, a wide array of calamitic (rod-shaped) liquid crystals can be synthesized. The thermal stability and the range of the liquid crystalline phase can be precisely controlled by modifying the length and nature of the substituents attached to the biphenyl core.
Strategic Use in Multi-Component and Tandem Reaction Sequences
The distinct reactivity of the two functional groups in this compound makes it an ideal substrate for multi-component and tandem reaction sequences. These one-pot reactions offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials.
In a multi-component reaction, the benzylic bromide can act as an electrophile, reacting with a nucleophile, while the methyl ester can participate in a separate transformation. For instance, the compound can be employed in a sequence where the initial step is the alkylation of a nucleophile (e.g., an amine or a thiol) by the bromomethyl group. The resulting intermediate, still containing the methyl ester, can then undergo a subsequent reaction, such as an intramolecular cyclization or a condensation reaction, to form complex heterocyclic structures.
Tandem reactions initiated by this compound often involve an initial nucleophilic substitution at the benzylic position, followed by a cascade of reactions. The strategic placement of the methyl ester allows it to influence the regioselectivity of subsequent transformations or to be a handle for the introduction of further diversity.
Table 2: Examples of Multi-Component/Tandem Reactions
| Reaction Name | Description | Resulting Molecular Scaffold |
| Alkylation-Cyclization | Initial SN2 reaction at the benzylic carbon followed by an intramolecular cyclization involving the ester group. | Fused heterocyclic systems |
| Ugi-type Reaction | The carboxylic acid (from ester hydrolysis) can be a component in an Ugi multi-component reaction. | Complex peptidomimetic structures |
These strategies are particularly powerful for the construction of libraries of compounds for drug discovery and materials science, as they allow for the rapid and efficient synthesis of a diverse range of complex molecules from a single, readily available starting material.
Design of Novel Synthetic Pathways Utilizing its Bifunctional Characteristics
The bifunctional nature of this compound opens up possibilities for the design of novel and elegant synthetic pathways. The differential reactivity of the benzylic bromide and the methyl ester can be exploited to achieve selective transformations under different reaction conditions.
The benzylic bromide is susceptible to nucleophilic substitution and can also participate in radical reactions. In contrast, the methyl ester is generally less reactive and typically requires harsher conditions for its transformation, such as strong acids or bases for hydrolysis or transesterification. This difference in reactivity allows for a stepwise functionalization of the molecule.
For example, a synthetic pathway could commence with the reaction of the bromomethyl group to introduce a desired substituent. The resulting product can then be subjected to conditions that modify the ester group without affecting the newly introduced functionality. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the construction of highly functionalized molecules with precise control over the placement of each substituent.
Table 3: Orthogonal Reactivity and Synthetic Applications
| Functional Group | Typical Reactions | Conditions | Application in Synthesis |
| Bromomethyl | Nucleophilic Substitution (SN2) | Mild base, various nucleophiles | Introduction of diverse side chains |
| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Not applicable for this compound | |
| Methyl Ester | Hydrolysis | Strong acid or base | Conversion to carboxylic acid for amide coupling |
| Transesterification | Acid or base catalyst, alcohol | Modification of the ester group | |
| Reduction | Reducing agents (e.g., LiAlH4) | Conversion to a primary alcohol |
Furthermore, the spatial relationship between the two functional groups can be exploited to direct the stereochemistry of reactions or to facilitate intramolecular cyclizations, leading to the formation of macrocycles and other complex ring systems. The design of such pathways is a testament to the synthetic utility of this versatile building block.
Q & A
Basic: What are the common synthetic routes for Methyl 2-[4-(bromomethyl)phenyl]benzoate?
This compound is typically synthesized via esterification of 2-[4-(bromomethyl)phenyl]benzoic acid with methanol under acid catalysis (e.g., H₂SO₄). Alternatively, bromination of methyl 2-[4-(methyl)phenyl]benzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can introduce the bromomethyl group. Key steps include rigorous purification via recrystallization (toluene is a common solvent) and validation by NMR and GC (>98% purity) .
Advanced: How can regioselectivity challenges during bromomethyl functionalization be addressed?
Regioselectivity in bromomethylation is influenced by steric and electronic factors. For example, microwave-assisted reactions (e.g., 80°C, 30 min) can enhance reaction efficiency and selectivity by promoting homolytic cleavage of bromine sources like NBS. Monitoring via TLC or HPLC is critical to identify side products such as over-brominated derivatives. Optimization of radical initiator concentration (e.g., 0.1–0.5 mol% AIBN) reduces undesired byproducts .
Basic: What analytical methods are used to characterize this compound?
Standard characterization includes:
- ¹H/¹³C NMR : Confirmation of aromatic protons (δ 7.2–8.0 ppm) and ester carbonyl (δ ~165 ppm).
- GC/MS : Purity assessment (>98% by GC) and molecular ion detection ([M⁺] at m/z 305).
- Melting point : 52–57°C (deviations suggest impurities or polymorphism) .
Advanced: How can spectral data contradictions (e.g., ambiguous NMR peaks) be resolved?
Ambiguities in NMR signals (e.g., overlapping aromatic protons) can be addressed via 2D NMR techniques (COSY, HSQC) or computational modeling (DFT). For instance, crystal structure analysis (X-ray diffraction) of analogous brominated benzoates confirms substituent positioning and validates spectral assignments .
Basic: What safety protocols are recommended for handling this compound?
- Skin/eye contact : Immediate flushing with water (15+ mins) and medical consultation.
- Inhalation : Use fume hoods; monitor for respiratory irritation.
- Storage : Store in airtight containers at 2–8°C to prevent bromine degradation .
Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?
The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines) or Suzuki-Miyaura coupling (with arylboronic acids). However, competing elimination (to form styrene derivatives) may occur under basic conditions. Kinetic studies in DMF at 60°C suggest optimal yields (70–85%) with Pd(PPh₃)₄ as a catalyst .
Basic: What are the primary research applications of this compound?
It is widely used as:
- A pharmaceutical intermediate (e.g., in synthesizing Loxoprofen impurities).
- A precursor for liquid crystals (via Suzuki coupling to biphenyl derivatives).
- A building block in metal-organic frameworks (MOFs) .
Advanced: How can low yields in multi-step syntheses involving this compound be troubleshooted?
Common issues include:
- Incomplete bromination : Verify stoichiometry (1.2–1.5 eq. NBS) and reaction time.
- Ester hydrolysis : Avoid aqueous workup at high pH; use anhydrous solvents.
- Byproduct formation : Employ column chromatography (hexane/EtOAc gradient) for purification. Microwave-assisted steps may improve efficiency (e.g., 53%→86% yield in analogous reactions) .
Basic: What solvents are compatible with this compound?
It is freely soluble in toluene, DCM, and THF. Limited solubility in water or alcohols necessitates polar aprotic solvents (DMF, DMSO) for reactions .
Advanced: What computational tools aid in predicting its reactivity or stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
